2-Morpholin-4-yl-6-nitroquinoline
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Overview
Description
2-Morpholin-4-yl-6-nitroquinoline is a heterocyclic aromatic compound that contains both a quinoline and a morpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-6-nitroquinoline typically involves the functionalization of the quinoline ringThe reaction conditions often include the use of strong acids like sulfuric acid for nitration and subsequent reactions with morpholine under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-6-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of 2-Morpholin-4-yl-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Morpholin-4-yl-6-nitroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-6-nitroquinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include the inhibition of DNA synthesis or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylquinoline
- 2-Aminoquinoline
- 6-Nitroquinoline
Uniqueness
2-Morpholin-4-yl-6-nitroquinoline is unique due to the presence of both a morpholine and a nitro group on the quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
648423-86-3 |
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Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
4-(6-nitroquinolin-2-yl)morpholine |
InChI |
InChI=1S/C13H13N3O3/c17-16(18)11-2-3-12-10(9-11)1-4-13(14-12)15-5-7-19-8-6-15/h1-4,9H,5-8H2 |
InChI Key |
UDPPOHORCROCQM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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